molecular formula C27H30N4O2 B3005183 N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(o-tolyl)oxalamide CAS No. 941995-64-8

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(o-tolyl)oxalamide

Cat. No.: B3005183
CAS No.: 941995-64-8
M. Wt: 442.563
InChI Key: MUXLYIIHUGHJMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(o-tolyl)oxalamide is a useful research compound. Its molecular formula is C27H30N4O2 and its molecular weight is 442.563. The purity is usually 95%.
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Scientific Research Applications

Receptor Agonist Properties and Synthetic Intermediates

N1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(o-tolyl)oxalamide, through its structural analogs, demonstrates significant potential as a receptor agonist, particularly influencing the 5-HT1D receptors. The study by Barf et al. (1996) elaborates on the synthesis and testing of related indolyethylamines for binding affinities to various serotonin receptors and their efficacy as agonists, emphasizing the importance of the dimethylamino group for receptor affinity, particularly for the 5-HT1D alpha receptor. This research underscores the compound's utility in exploring receptor-specific activities and as a synthetic intermediate for developing receptor-targeted therapies (Barf et al., 1996).

Allosteric Modulation of Cannabinoid Receptor 1

Further extending its application spectrum, derivatives similar to this compound have been identified as allosteric modulators for the cannabinoid type 1 receptor (CB1). The work by Khurana et al. (2014) reveals the optimization of indole-2-carboxamides, highlighting the role of the dimethylamino group in achieving potent allosteric modulation of CB1. This research provides insights into the structural requirements for CB1 modulation and presents opportunities for the development of new therapeutics targeting the endocannabinoid system (Khurana et al., 2014).

Thermal Properties and Biological Activity

Additionally, compounds structurally related to this compound have been synthesized and characterized for their thermal properties and potential biological activity. Al-Hamdani et al. (2016) explored azo-Schiff base compounds with indole moieties, investigating their thermal behavior and biological efficacy against various bacteria, demonstrating the compound's relevance in material science and its potential as a lead structure for antimicrobial agents (Al-Hamdani et al., 2016).

Electrochromic Switching and Kinetic Behavior

The electrochromic properties and microkinetic behavior of oxazine derivatives, structurally akin to this compound, have been studied, showcasing improved fatigue resistance and color reversibility. Zhu et al. (2014) investigated these properties in solution and on indium tin oxide devices, proposing a new electrochromic mechanism. This research highlights the compound's potential applications in optical switches and memory media, further emphasizing its versatility in scientific research (Zhu et al., 2014).

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O2/c1-19-8-4-6-10-23(19)29-27(33)26(32)28-18-25(21-12-14-22(15-13-21)30(2)3)31-17-16-20-9-5-7-11-24(20)31/h4-15,25H,16-18H2,1-3H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXLYIIHUGHJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.